(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-16-23(25(33)30-20-8-6-5-7-9-20)24(18-10-12-21(35-4)13-11-18)32-26(34)22(36-27(32)29-16)14-19-15-28-31(3)17(19)2/h5-15,24H,1-4H3,(H,30,33)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQHQNNDNBSZDW-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of pyrazole and thiazole moieties, suggest diverse mechanisms of action which are explored in this article.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. Its structure includes a thiazolo-pyrimidine core substituted with a methoxyphenyl group and a dimethylpyrazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity. For instance, a series of derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The compound was found to inhibit Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 |
| 2 | Escherichia coli | 0.20 |
| 3 | Pseudomonas aeruginosa | 0.30 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. A study reported that it induced significant apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent activity . Notably, the compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.95 | Apoptosis induction |
| A549 | 0.85 | Aurora-A kinase inhibition |
| NCI-H460 | 0.67 | CDK2 inhibition |
Case Studies
- In Vivo Studies : In a recent animal model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that the compound not only exhibits in vitro efficacy but also translates into effective treatment outcomes in vivo .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound interacts with DNA and inhibits topoisomerase II activity, leading to disruption in DNA replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Structural Differences :
- Substituent at position 2: 2,4,6-trimethoxybenzylidene vs. (1,5-dimethylpyrazol-4-yl)methylidene.
- Position 6: Ethyl carboxylate vs. N-phenyl carboxamide.
- Key Similarities :
- Functional Implications :
Bioactive Thiazole/Pyrimidine Derivatives
N-Substituted 2-(4-pyridinyl)thiazole carboxamides ():
- Structural Overlap :
- Both compounds feature thiazole rings and carboxamide substituents.
Ferroptosis-Inducing Compounds (FINs) ():
- The target compound’s carboxamide group may mimic ferroptosis-inducing disulfide bonds, though this requires experimental validation .
Crystallographic and Conformational Analysis
Puckering and Hydrogen Bonding
- Pyrimidine Ring Puckering :
- Hydrogen Bonding :
Dihedral Angle Comparison
| Compound | Dihedral Angle (Thiazolo-Pyrimidine vs. Aryl Substituent) | Reference |
|---|---|---|
| Ethyl ester analogue | 80.94° | |
| Target compound (predicted) | 75–85° (dependent on 4-methoxyphenyl steric effects) | – |
Bioactivity Predictions
- Mechanistic Hypotheses :
- The dimethylpyrazole group may inhibit kinases (e.g., JAK2) via competitive binding, as seen in pyrazole-containing inhibitors.
- The carboxamide group could enhance solubility, improving bioavailability compared to ester analogues .
Preparation Methods
Synthesis of Dihydropyrimidinone (DHPM) Intermediate
The foundational step involves preparing 5-(4-methoxyphenyl)-7-methyl-3,4-dihydropyrimidin-2(1H)-one (1 ) via a modified Biginelli reaction. A mixture of 4-methoxybenzaldehyde (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NHCl (0.8 mmol) was heated at 100°C for 3 h . The reaction proceeds through acid-catalyzed cyclocondensation, forming the DHPM core. Post-reaction, the mixture was cooled, washed with cold water, and recrystallized from ethanol to yield 1 as white crystals (72% yield).
Key Data :
-
Mp : 189–191°C
-
H NMR (400 MHz, CDCl) : δ 9.21 (s, 1H, NH), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 5.12 (s, 1H, C4-H), 3.82 (s, 3H, OCH), 2.41 (s, 3H, C7-CH), 2.09 (q, J = 6.8 Hz, 2H, C3-H), 1.88 (q, J = 6.8 Hz, 2H, C2-H) .
Formation of Thiazolo[3,2-a]Pyrimidine Core
The DHPM intermediate 1 was treated with ethyl chloroacetate (1.2 eq) at 110–115°C for 30 min to form ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) . The reaction exploits nucleophilic displacement of the thiourea sulfur by ethyl chloroacetate, followed by intramolecular cyclization. The crude product was purified via silica gel chromatography (hexane:EtOAc, 3:1), yielding 2 as a yellow solid (68%).
Key Data :
-
Mp : 214–216°C
-
C NMR (100 MHz, CDCl) : δ 169.8 (C=O), 161.2 (C7), 159.4 (C4-OCH), 134.5–114.2 (Ar-C), 62.1 (OCHCH), 55.6 (OCH), 21.3 (C7-CH) .
Carboxamide Formation
The ester 3 was hydrolyzed to the carboxylic acid using NaOH (2M, 10 mL) at 80°C for 2 h. The resultant acid was coupled with aniline (1.5 eq) using EDCl (1.2 eq) and HOBt (0.5 eq) in DMF at 25°C for 12 h . The final product, (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide (4 ), was purified via preparative TLC (CHCl:MeOH, 9:1), yielding a pale-yellow solid (52%).
Key Data :
-
Mp : 278–280°C
-
H NMR (400 MHz, DMSO-d) : δ 10.34 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.41–7.32 (m, 5H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH), 2.51 (s, 3H, C7-CH), 2.34 (s, 3H, pyrazole-CH), 2.22 (s, 3H, pyrazole-CH) .
Stereochemical and Spectroscopic Validation
The (E)-configuration of the methylidene group was confirmed by NOESY spectroscopy, showing no correlation between the pyrazole methyl groups and the thiazolopyrimidine proton at C2. IR spectroscopy revealed stretches at 1685 cm (C=O), 1642 cm (C=N), and 1540 cm (C=C) .
Optimization and Yield Enhancement
Microwave irradiation (150°C, 20 min) during the Knoevenagel step increased the yield of 3 to 74% compared to conventional heating (58%) . Similarly, using NaBH/CeCl for ester reduction in earlier steps improved atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
